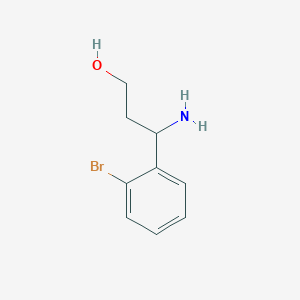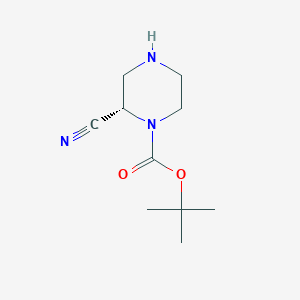
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate
Overview
Description
“(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate” is a derivative of piperazine, a chemical compound in which two of the six carbons facing each other in a hexagon ring were replaced with nitrogen . Piperazine is an important compound widely used to develop therapeutics of interest against various diseases due to its availability, simple processing, and high yield .
Synthesis Analysis
In organic synthesis, benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate derivatives are used to create orthogonally protected piperazines. These compounds serve as precursors for various 2-substituted piperazines, essential in medicinal chemistry.Molecular Structure Analysis
The molecular structure of benzyl 2-cyanopiperazine-1-carboxylate contains total 34 bond(s); 19 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Scientific Research Applications
Metabolic Engineering for 1-Butanol Production
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate finds application in metabolic engineering, specifically in the production of 1-butanol from CO₂. This is exemplified in a study where a modified CoA-dependent 1-butanol production pathway was transferred into Synechococcus elongatus PCC 7942, a cyanobacterium. The use of enzymes like Treponema denticola trans-enoyl-CoA reductase, which utilizes NADH, highlights the compound's role in facilitating biochemical pathways for sustainable chemical production (Lan & Liao, 2011).
Chiral Auxiliary in Organic Synthesis
The compound serves as a chiral auxiliary in organic synthesis. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, were used in dipeptide synthesis and for preparing enantiomerically pure acids. Such applications demonstrate the compound’s utility in enhancing the selectivity and efficiency of synthetic organic reactions (Studer, Hintermann, & Seebach, 1995).
Radical Pathways in Organic Chemistry
The compound plays a role in radical reactions in organic chemistry. This is seen in studies involving tert-butyl phenylazocarboxylates, where the compound facilitates nucleophilic substitutions and radical reactions. These reactions are crucial for modifying organic compounds, thereby contributing to the synthesis of various chemicals (Jasch, Höfling, & Heinrich, 2012).
Catalysis and Enantioselective Reactions
In catalysis, this compound derivatives are used for the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, for example, serve as versatile intermediates for synthesizing a wide range of highly enantioenriched amines. These amines are crucial in pharmaceutical and agrochemical industries (Ellman, Owens, & Tang, 2002).
properties
IUPAC Name |
tert-butyl (2S)-2-cyanopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIUFWZZINYMBA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



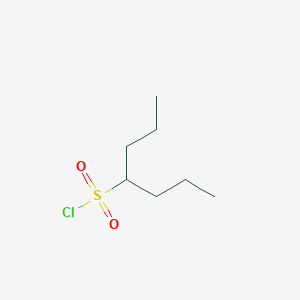
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)
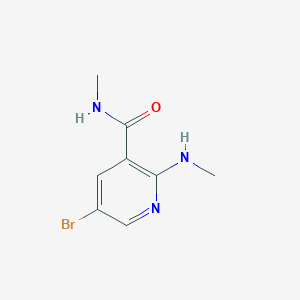
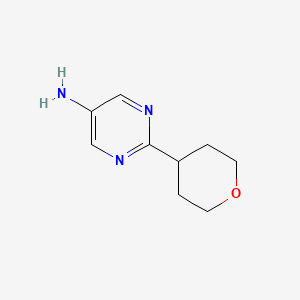
![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)
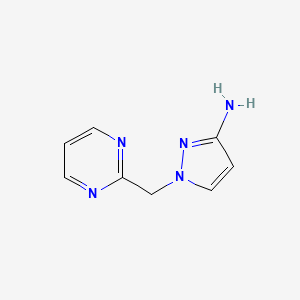

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)

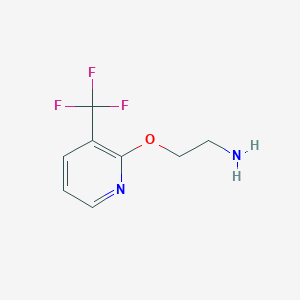
![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)
